molecular formula C19H21ClN2 B12483753 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine

Cat. No.: B12483753
M. Wt: 312.8 g/mol
InChI Key: QVQINFLVWPMDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound is characterized by the presence of an indole ring, a chlorobenzyl group, and a propan-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}propan-1-amine is unique due to its specific structural features, such as the combination of an indole ring with a chlorobenzyl group and a propan-1-amine side chain. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C19H21ClN2/c1-2-11-21-12-16-14-22(19-10-6-4-8-17(16)19)13-15-7-3-5-9-18(15)20/h3-10,14,21H,2,11-13H2,1H3

InChI Key

QVQINFLVWPMDLM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.